N-Carboxybenzyl Gemcitabine
N-Carboxybenzyl Gemcitabine
Brand Name:
Vulcanchem
CAS No.:
138685-83-3
VCID:
VC0122051
InChI:
InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1
SMILES:
C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F
Molecular Formula:
C₁₇H₁₇F₂N₃O₆
Molecular Weight:
397.33
N-Carboxybenzyl Gemcitabine
CAS No.: 138685-83-3
Cat. No.: VC0122051
Molecular Formula: C₁₇H₁₇F₂N₃O₆
Molecular Weight: 397.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138685-83-3 |
|---|---|
| Molecular Formula | C₁₇H₁₇F₂N₃O₆ |
| Molecular Weight | 397.33 |
| IUPAC Name | benzyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1 |
| SMILES | C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator